molecular formula C28H38N4O9 B025251 8''-Hydroxypactamycin CAS No. 104820-97-5

8''-Hydroxypactamycin

Cat. No. B025251
M. Wt: 574.6 g/mol
InChI Key: REZOEBXINKYJRQ-HTTUFWJVSA-N
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Description

8’'-Hydroxypactamycin is an antibiotic produced by Streptomyces SIPI-A-3-0121 . It belongs to the category of antibiotics and has a molecular weight of 574.62 and a molecular formula of C28H38N4O9 .


Synthesis Analysis

The synthesis of 8’'-Hydroxypactamycin involves a fifteen-step preparation of the natural product from commercially available materials . The synthesis was designed with the goal of late-stage structural modification toward the preparation of heretofore inaccessible synthetic analogs of pactamycin . This has led to the successful synthesis and biological analysis of twenty-five unique structural analogs of pactamycin .


Molecular Structure Analysis

The molecular structure of 8’‘-Hydroxypactamycin is complex, and it is a highly substituted aminocyclopentitol-derived secondary metabolite . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 8’'-Hydroxypactamycin molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8’'-Hydroxypactamycin are complex and involve a series of steps . The biosynthesis of pactamycin and its congeners involves a detailed understanding of its biosynthesis and how the biosynthesis is regulated .

Scientific Research Applications

Identification and Antibiotic Properties

8''-Hydroxypactamycin, along with 7-deoxypactamycin, was isolated from culture broths of a Streptomyces species. These compounds were identified as antibiotics, with 8''-hydroxypactamycate also being isolated during the process (Hurley et al., 1986).

Potential Antimicrobial Agents

Recent research has focused on novel 8-hydroxyquinoline derivatives, which have been synthesized and characterized for their potential as antibacterial agents. These compounds have been tested against various pathogenic strains, indicating potential applications in developing alternative chemical antimicrobial agents (Rbaa et al., 2019).

Advancements in Synthesis and Biological Activity

There has been significant progress in synthesizing 8-hydroxyquinoline-based molecules with diverse pharmacological properties. These compounds are recognized for their antimicrobial, anticancer, and antifungal effects. This advancement is vital in the search for new antimicrobials and in developing potent lead compounds with high efficacy and low toxicity (Saadeh et al., 2020).

Bioinformatics and Computational Analysis

The antibacterial activity of new heterocyclic derivatives of 8-hydroxyquinoline has been supported by bioinformatics computational analyses. These studies provide insights into their potential biological activity and suggest the possibility of using these derivatives as effective antimicrobial agents (Rbaa et al., 2019).

Future Directions

The future directions for 8’'-Hydroxypactamycin involve the tactical design and production of new pactamycin analogues, some of which have shown improved pharmacological properties . This is made possible by a detailed understanding of its biosynthesis and how the biosynthesis is regulated .

properties

IUPAC Name

[(1S,2R,3R,4S,5S)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-5-[3-(2-hydroxyacetyl)anilino]-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O9/c1-15-8-6-11-19(35)21(15)24(37)41-14-27(40)23(30-18-10-7-9-17(12-18)20(36)13-33)22(29)28(16(2)34,26(27,3)39)31-25(38)32(4)5/h6-12,16,22-23,30,33-35,39-40H,13-14,29H2,1-5H3,(H,31,38)/t16?,22-,23-,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZOEBXINKYJRQ-HTTUFWJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)O)C(=O)OC[C@]2([C@H]([C@@H]([C@]([C@@]2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909234
Record name N'-(5-Amino-2,3-dihydroxy-4-[3-(hydroxyacetyl)anilino]-1-(1-hydroxyethyl)-3-{[(2-hydroxy-6-methylbenzoyl)oxy]methyl}-2-methylcyclopentyl)-N,N-dimethylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8''-Hydroxypactamycin

CAS RN

104820-97-5
Record name 8''-Hydroxypactamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104820975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(5-Amino-2,3-dihydroxy-4-[3-(hydroxyacetyl)anilino]-1-(1-hydroxyethyl)-3-{[(2-hydroxy-6-methylbenzoyl)oxy]methyl}-2-methylcyclopentyl)-N,N-dimethylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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